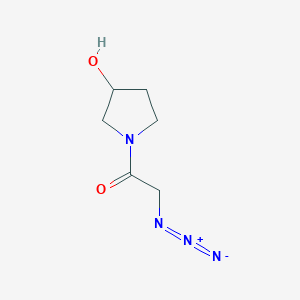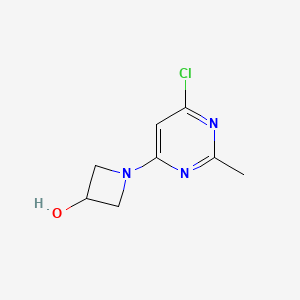
2-Azido-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Azido-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as Azidohomoalanine (AHA) or Azidohomoalaninol (AHAL), is an organic compound with the molecular formula C6H13N3O2. It is an azido derivative of homoalanine, a non-proteinogenic amino acid found in proteins and peptides. AHA is an important compound in the field of biochemistry and molecular biology due to its numerous applications in scientific research. It is used as a reagent for the synthesis of a variety of molecules, including peptides, proteins, and small molecules. AHA is also a useful tool for studying protein structure and function, as it can be used to label proteins and peptides in order to study their structure and interactions.
Wissenschaftliche Forschungsanwendungen
AHA has a wide range of applications in scientific research. It is used as a reagent for the synthesis of peptides, proteins, and small molecules, and it can be used to label proteins and peptides in order to study their structure and interactions. AHA is also used in the synthesis of peptide-conjugated drugs and in the study of protein-protein interactions. Additionally, AHA can be used to study enzyme mechanisms and to investigate the structure and function of enzymes.
Wirkmechanismus
AHA is an azido derivative of homoalanine, a non-proteinogenic amino acid found in proteins and peptides. When AHA is incorporated into a peptide or protein, it can act as a nucleophile, reacting with an electrophilic group on an adjacent molecule. This reaction can result in the formation of a covalent bond between the two molecules, allowing them to interact. Additionally, AHA can act as an inhibitor of enzymes, blocking their active sites and preventing them from catalyzing reactions.
Biochemical and Physiological Effects
AHA has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins and peptides, as well as to investigate enzyme mechanisms. Additionally, AHA has been used to study the effects of drugs on cells and to study the effects of hormones on the body. AHA has also been used to study the effects of mutations on proteins and peptides, as well as to investigate the effects of environmental toxins on cells.
Vorteile Und Einschränkungen Für Laborexperimente
AHA has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it can be used to label proteins and peptides in order to study their structure and interactions. Additionally, AHA can be used to study the effects of drugs on cells and to investigate the effects of mutations on proteins and peptides. However, AHA is not very stable and can be degraded over time, making it unsuitable for long-term studies.
Zukünftige Richtungen
The use of AHA in scientific research is expected to continue to grow in the future. AHA can be used to study the effects of drugs on cells, to investigate the effects of hormones on the body, and to study the effects of environmental toxins on cells. Additionally, AHA can be used to study the effects of mutations on proteins and peptides, as well as to investigate the structure and function of enzymes. Finally, AHA can be used to synthesize peptide-conjugated drugs and to study protein-protein interactions.
Eigenschaften
IUPAC Name |
2-azido-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-3-6(12)10-2-1-5(11)4-10/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGVWWBKYGHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)


![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)


